1-(2-fluorophenyl)-N,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product . Industrial production methods may include the use of microwave-assisted reactions and eco-friendly methodologies to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications. It is used in medicinal chemistry for the development of new therapeutic agents, particularly for the treatment of leishmaniasis and malaria .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound’s structure allows it to fit into the active site of the target enzyme, thereby blocking its activity and preventing the parasite’s survival.
Comparison with Similar Compounds
Similar compounds to 1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole derivatives such as 1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID and 1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID . These compounds share similar core structures but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The uniqueness of 1-(2-FLUOROPHENYL)-N~4~,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer its distinct biological activities.
Properties
Molecular Formula |
C22H23FN6O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N,6-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23FN6O/c1-13-10-16(22(30)27(4)12-18-14(2)26-28(5)15(18)3)17-11-24-29(21(17)25-13)20-9-7-6-8-19(20)23/h6-11H,12H2,1-5H3 |
InChI Key |
FXTGZDOKUVQHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)N(C)CC4=C(N(N=C4C)C)C |
Origin of Product |
United States |
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